[3-(Propan-2-yloxy)oxolan-3-yl]methanol
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Overview
Description
[3-(Propan-2-yloxy)oxolan-3-yl]methanol: is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by the presence of an oxolane ring substituted with a propan-2-yloxy group and a methanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yloxy)oxolan-3-yl]methanol typically involves the reaction of oxirane with propan-2-ol in the presence of an acid catalyst. The reaction proceeds through the opening of the oxirane ring, followed by the addition of the propan-2-ol group to form the desired product. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Oxirane and propan-2-ol
Catalyst: Acid catalyst
Reactor Type: Continuous flow reactor
Pressure: Atmospheric or slightly elevated
Chemical Reactions Analysis
Types of Reactions
[3-(Propan-2-yloxy)oxolan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
[3-(Propan-2-yloxy)oxolan-3-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yloxy)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(Propan-2-yloxy)oxolan-3-yl]ethanol
- [3-(Propan-2-yloxy)oxolan-3-yl]propane
- [3-(Propan-2-yloxy)oxolan-3-yl]butane
Uniqueness
Compared to similar compounds, [3-(Propan-2-yloxy)oxolan-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and stability are required.
Properties
IUPAC Name |
(3-propan-2-yloxyoxolan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)11-8(5-9)3-4-10-6-8/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFGXQTANIMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCOC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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